![molecular formula C10H7F2NO2 B2540574 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 1785399-14-5](/img/structure/B2540574.png)
5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid
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Overview
Description
“5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1785399-14-5 . It has a molecular weight of 211.17 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of indole derivatives, such as “5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid”, has been a topic of interest in recent research . Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .Molecular Structure Analysis
The InChI code for “5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid” is1S/C10H7F2NO2/c1-4-6-2-5 (11)3-7 (12)9 (6)13-8 (4)10 (14)15/h2-3,13H,1H3, (H,14,15)
. This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
Indole derivatives are known to interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma . They maintain intestinal homeostasis and impact liver metabolism and the immune response .Physical And Chemical Properties Analysis
“5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid” is a powder that is stored at room temperature .Scientific Research Applications
- Indole Derivatives: Indole derivatives, including those with fluorine and methyl substituents, hold promise in drug discovery. Researchers have explored their synthesis and biological activity. For instance, modifications of the indole scaffold can lead to novel compounds with diverse pharmacological properties.
- Antiviral Activity : Some indole derivatives exhibit antiviral properties. For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives were investigated for their activity against RNA and DNA viruses .
- Indole Production : Indole is produced by gut bacteria during tryptophan metabolism. It plays a role in gut health and immune regulation. Understanding the impact of indole derivatives, including 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid, on gut microbiota could have therapeutic implications .
Medicinal Chemistry and Drug Development
Gut Microbiota Metabolism
Mechanism of Action
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . It has several hazard statements including H303, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Future Directions
Indole and its derivatives show good therapeutic prospects . They have attracted increasing attention in recent years for their potential application in the treatment of various disorders in the human body . Future research will likely focus on further understanding their druggability and application in intestinal and liver diseases .
properties
IUPAC Name |
5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-4-6-2-5(11)3-7(12)9(6)13-8(4)10(14)15/h2-3,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTGKPKMHWIMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
1785399-14-5 |
Source
|
Record name | 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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